molecular formula C13H10Cl2O3 B14386394 2-(2,5-Dichlorobenzoyl)cyclohexane-1,3-dione CAS No. 88569-91-9

2-(2,5-Dichlorobenzoyl)cyclohexane-1,3-dione

Cat. No.: B14386394
CAS No.: 88569-91-9
M. Wt: 285.12 g/mol
InChI Key: QDKSKRSXKXQKCJ-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorobenzoyl)cyclohexane-1,3-dione is a chemical compound that belongs to the class of cyclohexane-1,3-dione derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of the dichlorobenzoyl group in the structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorobenzoyl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with 2,5-dichlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and higher yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorobenzoyl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorobenzoyl)cyclohexane-1,3-dione
  • 2-(2,6-Dichlorobenzoyl)cyclohexane-1,3-dione
  • 2-(2,5-Dichlorobenzoyl)cyclopentane-1,3-dione

Uniqueness

2-(2,5-Dichlorobenzoyl)cyclohexane-1,3-dione is unique due to the specific positioning of the dichlorobenzoyl group, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds .

Properties

CAS No.

88569-91-9

Molecular Formula

C13H10Cl2O3

Molecular Weight

285.12 g/mol

IUPAC Name

2-(2,5-dichlorobenzoyl)cyclohexane-1,3-dione

InChI

InChI=1S/C13H10Cl2O3/c14-7-4-5-9(15)8(6-7)13(18)12-10(16)2-1-3-11(12)17/h4-6,12H,1-3H2

InChI Key

QDKSKRSXKXQKCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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